molecular formula C10H16O3 B13289345 3-(Oxolan-3-ylmethyl)oxolane-3-carbaldehyde

3-(Oxolan-3-ylmethyl)oxolane-3-carbaldehyde

Cat. No.: B13289345
M. Wt: 184.23 g/mol
InChI Key: JCRJNHOXSHFOGI-UHFFFAOYSA-N
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Description

3-(Oxolan-3-ylmethyl)oxolane-3-carbaldehyde is an organic compound with the molecular formula C₁₀H₁₆O₃. It is a derivative of oxolane, featuring two oxolane rings connected by a methylene bridge and an aldehyde functional group. This compound is primarily used in research and development within the pharmaceutical and chemical industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Oxolan-3-ylmethyl)oxolane-3-carbaldehyde typically involves the reaction of oxolane derivatives with appropriate aldehyde precursors. One common method includes the use of oxolane-3-carboxaldehyde and oxolane-3-methanol under controlled conditions to form the desired compound. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, and under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced catalytic systems to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(Oxolan-3-ylmethyl)oxolane-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form primary alcohols.

    Substitution: The oxolane rings can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of 3-(Oxolan-3-ylmethyl)oxolane-3-carboxylic acid.

    Reduction: Formation of 3-(Oxolan-3-ylmethyl)oxolane-3-methanol.

    Substitution: Formation of various substituted oxolane derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Oxolan-3-ylmethyl)oxolane-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Oxolan-3-ylmethyl)oxolane-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. The oxolane rings may also interact with hydrophobic pockets in target molecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    3-(Oxolan-2-ylmethyl)oxolane-3-carbaldehyde: Similar structure but with a different position of the methylene bridge.

    3-(Oxolan-3-ylmethyl)oxolane-2-carbaldehyde: Similar structure but with a different position of the aldehyde group.

    3-(Oxolan-3-ylmethyl)oxolane-3-carboxylic acid: Oxidized form of the compound.

Uniqueness

3-(Oxolan-3-ylmethyl)oxolane-3-carbaldehyde is unique due to its specific arrangement of oxolane rings and the presence of an aldehyde functional group. This unique structure imparts distinct chemical reactivity and potential biological activity, making it valuable for various research applications.

Properties

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

3-(oxolan-3-ylmethyl)oxolane-3-carbaldehyde

InChI

InChI=1S/C10H16O3/c11-7-10(2-4-13-8-10)5-9-1-3-12-6-9/h7,9H,1-6,8H2

InChI Key

JCRJNHOXSHFOGI-UHFFFAOYSA-N

Canonical SMILES

C1COCC1CC2(CCOC2)C=O

Origin of Product

United States

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